3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide
Description
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is a chemical compound with a unique structure that includes a piperazine ring substituted with an ethyl group and a hydroxypropanimidamide moiety
Properties
Molecular Formula |
C9H20N4O |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H20N4O/c1-2-12-5-7-13(8-6-12)4-3-9(10)11-14/h14H,2-8H2,1H3,(H2,10,11) |
InChI Key |
AEJFFERIHYBOLJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC/C(=N/O)/N |
Canonical SMILES |
CCN1CCN(CC1)CCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 4-ethylpiperazine with a suitable precursor to introduce the hydroxypropanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-ethylpiperazin-1-yl)propan-1-amine: A related compound with a similar piperazine ring structure.
4-(4-ethylpiperazin-1-yl)aniline: Another compound with a piperazine ring substituted with an ethyl group.
Uniqueness
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is unique due to the presence of the hydroxypropanimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural formula:
It features a piperazine ring, which is known for its versatility in drug design, and a hydroxypropanimidamide moiety that may contribute to its biological interactions.
The biological activity of 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have indicated that similar piperazine derivatives can inhibit kinases, which are crucial in cancer signaling pathways .
- Receptor Modulation : It may interact with various receptors, potentially modulating their activity. This interaction is often mediated by the amino and hydroxy groups present in the structure.
Biological Activity
Research has shown that 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide exhibits various biological activities:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects. For example, derivatives of 4-ethylpiperazine have been shown to inhibit cancer cell proliferation through modulation of the CK1δ/β-catenin pathway .
- Anti-inflammatory Effects : Some studies suggest that compounds containing piperazine rings may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Enzyme inhibition | Potential inhibition of kinases |
Case Studies
- Bladder Cancer Study : A study involving a related compound demonstrated significant anti-bladder cancer activity through CK1δ inhibition. This suggests that 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide could have similar effects due to structural similarities .
- Pulmonary Fibrosis Model : Another study on related piperazine derivatives showed efficacy in reducing lysophosphatidic acid levels in a pulmonary fibrosis model, indicating potential therapeutic applications in fibrotic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
